Product packaging for 4-Acetyl-3-methylpyridine(Cat. No.:CAS No. 82352-00-9)

4-Acetyl-3-methylpyridine

Cat. No.: B1601820
CAS No.: 82352-00-9
M. Wt: 135.16 g/mol
InChI Key: MWTAIRKNMHLZBS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Academic Contexts

Pyridine (C5H5N), an aromatic heterocyclic compound, serves as a fundamental building block in a vast array of chemical syntheses. rsc.org Its nitrogen-bearing ring structure is a common feature in many naturally occurring molecules, including certain vitamins and alkaloids. mdpi.com In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" because of their ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. rsc.orgrsc.org

The presence of the nitrogen atom in the pyridine ring imparts unique properties, such as weak basicity and increased water solubility, which can enhance the pharmacological characteristics of drug molecules. mdpi.com Consequently, pyridine and its derivatives are integral components in numerous FDA-approved drugs. rsc.org Researchers are continually drawn to pyridine-based molecules for their potential in creating new therapeutic agents against a multitude of diseases. rsc.orgrsc.org The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to optimize its biological activity. frontiersin.org This has led to the development of pyridine-containing compounds with applications as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, among others. mdpi.comfrontiersin.orgchemrxiv.org

Historical Context of 4-Acetyl-3-methylpyridine Studies

While a comprehensive historical timeline for the study of this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader exploration of pyridine chemistry. The synthesis of pyridine derivatives has been a subject of chemical research for over a century, with foundational methods like the Chichibabin pyridine synthesis providing access to a wide range of substituted pyridines. wikipedia.orgbeilstein-journals.org

Early research into pyridine compounds was often driven by the desire to understand the chemical properties and reactivity of this important heterocyclic system. The introduction of functional groups, such as acetyl and methyl groups, onto the pyridine ring allows for further chemical transformations, making compounds like this compound valuable intermediates in organic synthesis. The development of synthetic methodologies to create specific substitution patterns on the pyridine ring has been a continuous area of focus. For instance, the synthesis of related acetylated methylpyridines has been achieved through reactions such as the treatment of a picolinonitrile with a Grignard reagent. rsc.org The study of such reactions has paved the way for the preparation of a diverse library of pyridine derivatives for various research applications.

Scope and Research Trajectories of this compound

Current and future research involving this compound primarily revolves around its utility as a chemical intermediate and building block in the synthesis of more complex molecules. Its structural features—a pyridine ring substituted with both an acetyl and a methyl group—offer multiple reactive sites for chemical modification.

One key area of investigation is its application in medicinal chemistry. As a substituted pyridine, this compound serves as a scaffold for the design and synthesis of novel compounds with potential therapeutic properties. The acetyl group can be a handle for various chemical transformations, such as reduction to an alcohol or conversion to other functional groups, while the pyridine ring itself can interact with biological targets.

In the field of materials science, pyridine derivatives are explored for their potential in creating new materials with specific electronic or optical properties. While direct research on this compound in this area is not prominent, its structural motifs are relevant to the development of functional organic materials. chemrxiv.org

Furthermore, the compound is of interest in the study of chemical reactions and synthesis methodologies. The presence of multiple functional groups allows chemists to explore the selectivity of various reagents and reaction conditions, contributing to the broader understanding of organic chemistry principles. The compound has been identified in some food products, such as coffee, which could suggest a potential role as a biomarker for the consumption of these foods, though this area remains largely unexplored. foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1601820 4-Acetyl-3-methylpyridine CAS No. 82352-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-4-yl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTAIRKNMHLZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564799
Record name 1-(3-Methylpyridin-4-yl)ethan-1-one
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82352-00-9
Record name 1-(3-Methyl-4-pyridinyl)ethanone
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Record name 1-(3-Methylpyridin-4-yl)ethan-1-one
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Record name 1-(3-methylpyridin-4-yl)ethan-1-one
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Record name 4-Acetyl-3-methylpyridine
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Synthetic Methodologies for 4 Acetyl 3 Methylpyridine and Its Derivatives

Established Synthetic Routes to 4-Acetyl-3-methylpyridine

The foundational methods for synthesizing the this compound core often involve multi-step processes that have been refined over time. These can be broadly categorized into gas-phase, liquid-phase, and addition-cyclization reactions.

Gas-Phase Synthesis Methods

Gas-phase synthesis offers a method for producing acetylpyridines by reacting a pyridinecarboxylic ester with acetic acid in the presence of a specific catalyst. For instance, the synthesis of 3-acetyl-pyridine has been achieved by passing a mixture of butyl nicotinate (B505614) and acetic acid over a catalyst composed of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica substrate. This process is conducted at high temperatures, typically between 350 and 450°C.

In a specific example, a mixture of butyl nicotinate, water, and acetic acid was passed through a tubular reactor filled with the catalyst at 410°C. This reaction yielded 73% of 3-acetylpyridine (B27631) with a conversion rate of 93%. The formation of the pyridine (B92270) ring itself can also be accomplished through gas-phase reactions, such as the condensation of acetylene (B1199291) and ammonia (B1221849) over heterogeneous catalysts. jst.go.jp Catalytic systems based on cadmium oxide and kaolin (B608303) have been shown to be effective in producing methylpyridines at temperatures around 420°C. jst.go.jp

Liquid-Phase Synthesis Methods

Liquid-phase synthesis provides an alternative route, often allowing for milder reaction conditions compared to gas-phase methods. The synthesis of 3-methylpyridine (B133936), a key precursor, can be achieved through the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid in a continuous flow-through stirrer vessel or a loop-reactor. google.com This reaction is typically carried out at a temperature of 260-300°C and a pressure of 30-130 bar. google.com One documented example of this process, conducted at 278°C and 100 bar, resulted in a 64.6% yield of 3-picoline. google.com

The synthesis of more complex derivatives, such as N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, also utilizes liquid-phase conditions. This derivative was synthesized from a 2,3-dihydro-1,3,4-oxadiazole (B8461923) precursor by refluxing in n-butanol with an aqueous solution of sodium acetate (B1210297), achieving a 64% yield. mdpi.com

Addition-Cyclization Reactions

The fundamental chemistry for the formation of the pyridine ring in many of these syntheses is based on addition-cyclization reactions. The synthesis of 3-methylpyridine, for example, generally relies on the reaction of aldehyde and ketene (B1206846) mixtures with an ammonia compound. google.com This type of reaction can be performed in either the gas or liquid phase. google.com

A more complex example of a cyclization reaction is seen in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives. Starting from 4-methyl-3-cyano-pyridine-2,6-diones, an azo coupling with phenyldiazonium salt is performed, followed by a one-pot conversion with dimethyl formamide (B127407) dimethylacetal (DMFDMA) to an enamine, which then undergoes cyclocondensation to form the pyridopyridazine (B8481360) ring system. mdpi.com Another approach involves the reaction of active methylene (B1212753) compounds with 1,3-oxazin-4-one derivatives to yield 3-acetylpyridone derivatives. jst.go.jp

Modern and Efficient Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient and streamlined methods for producing pyridine derivatives. These include one-pot multicomponent reactions and microwave-assisted synthesis, which often offer advantages in terms of yield, reaction time, and sustainability.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient as they allow for the synthesis of complex molecules in a single step from multiple starting materials, avoiding the need for isolation of intermediates. Various named reactions, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses, fall under this category. These reactions are generally characterized by good atom economy with simple by-products like water or ethanol (B145695).

A one-pot synthesis of tri-substituted-condensed-imidazopyridines has been reported, starting from 3-bromopyridine-2-amine and 3-bromopentane-2,4-dione, followed by the addition of a boronic acid with a palladium catalyst. semanticscholar.org Another example is the synthesis of 3-cyanopyridine (B1664610) derivatives through a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetyl derivative (like 2-acetylpyridine), and ammonium (B1175870) acetate. sigmaaldrich.com

The synthesis of 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives is achieved through a three-multicomponent reaction of 4-acetylpyridine (B144475), malononitrile, and either dimedone or cyclohexa-1,3-dione under reflux conditions. organic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ntnu.no

The synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide was successfully performed under microwave irradiation. mdpi.com Starting from the same 2,3-dihydro-1,3,4-oxadiazole precursor, the reaction in n-butanol with sodium acetate under microwave heating (900 W) yielded the product in 97% after just 3-10 minutes, a significant improvement over the 3 hours required for conventional reflux heating. mdpi.com

A one-pot, four-component cyclocondensation reaction to produce polysubstituted annulated pyridines has also been effectively carried out using microwave assistance. The reaction of N-phenacylpyridinium bromide, aromatic aldehydes, and acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid provides high yields of the desired products. Similarly, the synthesis of 3-cyanopyridine derivatives via a one-pot, four-component reaction was shown to be much more efficient under microwave irradiation, with reaction times of 2-7 minutes compared to several hours with conventional heating, and yielding excellent product quantities (82-94%). sigmaaldrich.com The synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation at 130-140°C for 10-30 minutes also resulted in good yields (49-90%). ntnu.no

Solid-Phase Synthesis and Grinding Methodologies

Solid-phase synthesis offers a streamlined approach to creating libraries of compounds by anchoring a starting material to a solid support, allowing for easy purification by filtration after each reaction step. This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including those with pyridine scaffolds. For instance, solid-phase synthesis has been utilized to construct 2H-benzopyran libraries, where a vinyl triflate intermediate is immobilized on a resin and subsequently modified through palladium-mediated cross-coupling reactions. mdpi.com This general principle of attaching a precursor to a solid support and building the molecule in a stepwise fashion is applicable to the synthesis of this compound derivatives.

A key aspect of solid-phase synthesis is the choice of resin and linker, which must be stable to the reaction conditions and allow for cleavage of the final product from the support. peptide.comamericanpeptidesociety.org For example, resins like Wang and Rink are commonly used, and the choice of linker can determine the conditions required for final product release. mdpi.compeptide.com

Mechanochemistry, including grinding and ball-milling, presents a solvent-free or low-solvent alternative for organic synthesis. rsc.orgresearchgate.net These techniques use mechanical energy to initiate and sustain chemical reactions. researchgate.net High-speed vibratory ball milling has been employed for the diastereoselective synthesis of cis-2,4-disubstituted tetrahydroquinolines in good to excellent yields. researchgate.net This methodology often utilizes a catalyst, such as phosphomolybdic acid, under solvent-free conditions. researchgate.net The advantages of mechanochemical synthesis include reduced waste, shorter reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. rsc.org For example, the synthesis of amides has been achieved in moderate to high yields by milling an amine and an ester with a catalytic amount of base. rsc.org

Table 1: Examples of Solid-Phase and Grinding Methodologies in Heterocycle Synthesis

MethodologyReactantsProduct TypeKey Features
Solid-Phase SynthesisImmobilized vinyl triflate, Aryl boronic acids2H-BenzopyransPalladium-mediated Suzuki coupling on solid support. mdpi.com
Solid-Phase SynthesisCarbamate resin, m-CPBA, Nucleophiles3-Hydroxy-4-alkoxy-6-amino-substituted benzopyransConsecutive nucleophilic addition and epoxidation on resin. mdpi.com
Ball-MillingAnilines, Dienophiles, Phosphomolybdic acidcis-4-Amido-N-yl-2-methyl-tetrahydroquinolinesSolvent-free, mechanochemical Povarov reaction. researchgate.net
GrindingAmine, Ester, Potassium tert-butoxideAmidesSolvent-free, short reaction times. rsc.org

Flow Synthesis Applications

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages for the synthesis of pyridines and their derivatives, including enhanced safety, better process control, and scalability. This technique is particularly well-suited for reactions that require high temperatures and pressures. researchgate.netgoogle.com

The synthesis of 3-methylpyridine has been successfully demonstrated in a continuous flow system. By reacting formaldehyde, paracetaldehyde, ammonia, and acetic acid at temperatures between 260-300°C and pressures of 30-130 bar, a significant space/time yield of 3-methylpyridine can be achieved. google.comgoogle.com A continuous flow-through stirrer vessel or a loop-reactor with high mixing efficiency is often employed for such processes. google.com

Flow synthesis also allows for the "telescoping" of multiple reaction steps, where the crude output from one reactor is directly fed into the next, minimizing manual handling and purification steps. acs.org This has been applied to the synthesis of complex molecules, such as the PARP-1/2 inhibitor HYDAMTIQ, where steps like Suzuki coupling and Curtius rearrangement are performed in continuous flow. acs.org For instance, a Suzuki coupling was performed at 173°C with a residence time of minutes, followed by a Curtius rearrangement at 235°C. acs.org

The use of packed-bed reactors containing solid-supported catalysts or reagents is another key feature of flow synthesis, facilitating catalyst recycling and simplifying product purification. acs.org

Table 2: Parameters for Continuous Flow Synthesis of 3-Methylpyridine

ParameterValueReference
Reaction Temperature260-300 °C google.com
Reaction Pressure30-130 bar google.com
Molar Ratio (Formaldehyde:Paracetaldehyde)0.7-1.4 Mol/Mol google.com
Ammonia Concentration10-20 weight-% google.com
Acetic Acid Concentration4-20 weight-% google.com
Retention Time (Continuous)10-30 minutes google.com

Catalytic Syntheses Involving this compound Precursors

Catalysis is fundamental to the efficient and selective synthesis of pyridine derivatives. Various catalytic systems, including transition metals, organocatalysts, and heterogeneous catalysts, are employed to construct the pyridine ring and introduce functional groups.

Transition Metal-Catalyzed Processes

Transition metal catalysts are highly effective for the synthesis of substituted pyridines through various cross-coupling and cyclization reactions. numberanalytics.commdpi.com Palladium, rhodium, cobalt, and copper are among the most commonly used metals. numberanalytics.comacs.orgresearchgate.netbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to introduce aryl or other substituents onto a pre-existing pyridine ring. mdpi.comnumberanalytics.com For example, the synthesis of 3-substituted 2H-benzopyrans on a solid support was achieved using a palladium catalyst to couple aryl boronic acids. mdpi.com

Cobalt catalysts are notable for their ability to facilitate the one-step synthesis of 2-substituted pyridines from alkynes and nitriles. researchgate.net This method provides access to a wide range of pyridine derivatives. researchgate.net

Rhodium(III)-catalyzed coupling of activated alkenes and α,β-unsaturated oximes is an effective method for synthesizing substituted pyridines with high regioselectivity. acs.org Rhodium catalysts have also been employed in the hydrogenation of pyridine derivatives to form piperidines. mdpi.com

Copper-catalyzed reactions, such as the oxidative coupling of N-methylamides and β-keto esters, can produce symmetrically substituted pyridines. acs.org Copper catalysts have also been used in the synthesis of formyl-substituted imidazo[1,2-a]pyridines, demonstrating the preservation of sensitive functional groups. beilstein-journals.org

Table 3: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

Catalyst TypeReaction TypeReactantsProduct TypeReference
PalladiumCross-Coupling (Suzuki)Vinyl triflate resin, Aryl boronic acidsSubstituted 2H-benzopyrans mdpi.com
CobaltCyclizationAlkynes, Nitriles2-Substituted pyridines researchgate.net
Rhodium(III)CouplingActivated alkenes, α,β-Unsaturated oximesSubstituted pyridines acs.org
CopperOxidative CouplingN-methylamides, β-keto estersSymmetrically substituted pyridines acs.org
RutheniumC-H Activation/AdditionAromatic ketones, OlefinsOrtho-alkylated aromatic ketones nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral and achiral molecules. These catalysts are often less toxic, more readily available, and less sensitive to air and moisture compared to their metal-based counterparts. nih.gov

In pyridine chemistry, organocatalysts like pyridine itself or 4-(dimethylamino)pyridine (DMAP) are commonly used as nucleophilic catalysts in acetylation reactions. nih.gov For instance, pyridine can react with acetic anhydride (B1165640) to form a reactive acetyl-pyridinium species, which then acts as an acylating agent. nih.gov

Organocatalysts can also be used to control the kinetics of reaction networks. For example, in a fuel-driven transient esterification system, pyridine was used to catalyze ester formation, while imidazole (B134444) catalyzed its degradation, allowing for precise control over the product's lifetime. nih.gov

Enantioselective organocatalysis is a powerful tool for the synthesis of chiral noncanonical amino acids and other complex molecules. rsc.org Bifunctional catalysts that operate through hydrogen bonding have been used in aza-Henry reactions to produce enantiomerically enriched products. rsc.org While not directly synthesizing this compound, these principles can be applied to the asymmetric functionalization of pyridine derivatives. For example, an axially chiral phosphoric acid has been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to produce spirooxindole derivatives with high enantioselectivity. acs.org

Heterogeneous Catalysis in Pyridine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability, contributing to more sustainable chemical processes. numberanalytics.combiolmolchem.com Zeolites, metal-organic frameworks (MOFs), and metal oxides are common examples of heterogeneous catalysts used in pyridine synthesis. numberanalytics.comacs.orgtubitak.gov.tr

Zeolite-based catalysts have been employed for the synthesis of pyridine derivatives through alkylation and acylation reactions. numberanalytics.com In the gas-phase synthesis of pyridine and 3-methylpyridine from glycerol (B35011) and ammonia, metal-ion-doped zeolites have shown high yields. tubitak.gov.tr

Metal-organic frameworks (MOFs) are crystalline porous materials with tunable structures that can be designed with specific catalytic sites. A Cu(II)-MOF has been reported as an efficient and recyclable heterogeneous catalyst for the synthesis of substituted pyridines from cyclic ketones and propargylamine. acs.org X-ray photoelectron spectroscopy analysis indicated that the active species in this reaction is Cu(I), formed by the reduction of Cu(II). acs.org

Magnetic nanoparticles, such as MgFe2O4, have been developed as heterogeneous catalysts for the synthesis of polysubstituted pyridines. biolmolchem.com A key advantage of these catalysts is their simple separation from the reaction mixture using an external magnet, and they can be reused multiple times without a significant loss of activity. biolmolchem.com Zinc phosphate (B84403) has also been used as a non-toxic, green heterogeneous catalyst for the synthesis of symmetrically substituted pyridine derivatives. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in Key principles include the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents and reaction conditions. kahedu.edu.inrsc.org

In the context of pyridine synthesis, several strategies align with green chemistry principles. The use of biomass-derived materials, such as glycerol, as a renewable feedstock for producing pyridine and 3-methylpyridine is a prime example. tubitak.gov.tr The thermal conversion of glycerol in the presence of an acid and an ammonia source can yield these valuable chemicals. tubitak.gov.tr

Microwave-assisted synthesis is another green technique that often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govacs.org One-pot, multi-component reactions are also considered green as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govacs.orgresearchgate.net For example, novel pyridine derivatives have been synthesized in excellent yields via a one-pot, four-component reaction under microwave irradiation in ethanol. acs.org

The use of heterogeneous catalysts, as discussed previously, is a cornerstone of green chemistry due to their recyclability and the reduction of waste associated with catalyst separation. biolmolchem.comrsc.org Catalysts like MgFe2O4 magnetic nanoparticles and zinc phosphate are not only efficient but also environmentally benign. biolmolchem.comrsc.org

Furthermore, the replacement of hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions (e.g., mechanochemistry), significantly improves the environmental profile of a synthesis. rsc.orgbiolmolchem.comresearchgate.net

Table 4: Application of Green Chemistry Principles in Pyridine Synthesis

Green Chemistry PrincipleApplication in Pyridine SynthesisExampleReference
Use of Renewable FeedstocksSynthesis from biomass-derived glycerol.Thermal conversion of glycerol to 3-methylpyridine. tubitak.gov.tr
Atom EconomyOne-pot, multi-component reactions.Four-component synthesis of pyridine derivatives. acs.org
CatalysisUse of recyclable heterogeneous catalysts.MgFe2O4 magnetic nanoparticles for pyridine synthesis. biolmolchem.com
Safer Solvents/ConditionsMicrowave-assisted synthesis in ethanol.Microwave irradiation for rapid synthesis of pyridines. nih.govacs.org
Safer Solvents/ConditionsSolvent-free mechanochemical synthesis.Ball-milling for tetrahydroquinoline synthesis. researchgate.net
Energy EfficiencyMicrowave-assisted and flow synthesis.Reduced reaction times and controlled heating. google.comacs.org

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry. By eliminating the solvent, these methods reduce waste, decrease costs, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions.

In the synthesis of pyridine derivatives, solvent-free conditions have been successfully employed. For instance, the multicomponent reaction of aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and ammonium acetate can be carried out under solvent-free conditions at 100°C in the presence of a magnetic catalyst like SrFe₁₂O₁₉ to produce 2-amino-3-cyanopyridines. rsc.org Similarly, Fe₃O₄-supported Schiff-base copper(II) complexes have been used as catalysts for the three-component reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one at 80°C under solvent-free conditions to yield pyrano[2,3-b]pyridine-3-carboxamide derivatives. rsc.org Another approach involves the use of ionic liquids as catalysts in solvent-free processes for the direct synthesis of chalcones from substituted acetophenones and benzaldehydes. researchgate.net

A notable example is the synthesis of terpyridines, where acetyl pyridines, aryl aldehydes, and ammonium acetate are reacted at 120°C under solvent-free conditions using Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺ CF₃CO₂⁻ as a catalyst. rsc.org These solvent-free methods often result in high yields and simplified work-up procedures. rsc.orgresearchgate.net

Microwave and Ultrasonic Irradiation Methods

The use of non-conventional energy sources like microwave and ultrasonic irradiation has revolutionized organic synthesis, offering significant advantages over traditional heating methods. ajrconline.org These techniques often lead to dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgnih.govscholarscentral.com

Microwave-Assisted Synthesis:

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. rsc.org This has been effectively applied to the synthesis of various pyridine derivatives. nih.govscholarscentral.com For example, the one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave irradiation in ethanol affords pyridine derivatives in excellent yields (82%–94%) within a short reaction time (2–7 minutes). nih.gov In contrast, conventional heating requires 6–9 hours and results in lower yields (71%–88%). nih.gov

The synthesis of pyrano[2,3-b]pyridine derivatives has also been achieved with high efficiency using microwave assistance. researchgate.net The cyclocondensation of 2-amino-3-cyano-4H-chromenes and cyclohexanone (B45756) in the presence of aluminium chloride under controlled microwave irradiation leads to excellent yields. researchgate.net One-pot synthesis of 3-methylpyridine and pyridine from glycerol and an ammonium salt has been accomplished using microwave heating in a closed vessel, which significantly shortens the reaction time. tubitak.gov.tr

Ultrasonic Irradiation Methods:

Ultrasonication utilizes sound waves to induce cavitation, creating localized high-pressure and high-temperature zones that can enhance chemical reactivity. ijcce.ac.irquestjournals.org This method has been successfully used in the synthesis of various heterocyclic compounds, including pyridine derivatives. ijcce.ac.irmdpi.com

For instance, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which can be precursors or related structures, is achieved by reacting o-phthaldialdehyde with compounds like 3-acetylpyridine and sodium hydroxide (B78521) in ethanol under ultrasonic irradiation. acs.org This method aligns with the principles of green synthesis by improving reaction yields. acs.org The synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from cyanoacetamide, aromatic ketones, and substituted aromatic aldehydes is significantly accelerated by ultrasonication, leading to higher yields compared to conventional methods. researchgate.net The combination of microwave and ultrasonic irradiation has also been explored. For example, the synthesis of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide was achieved via microwave irradiation, and its subsequent reduction was performed under ultrasonic irradiation. asianpubs.orgresearchgate.net

The following table summarizes the comparison between microwave-assisted and conventional methods for the synthesis of certain pyridine derivatives:

ProductMethodReaction TimeYield (%)Reference
Pyridine DerivativesMicrowave2-7 min82-94 nih.gov
Pyridine DerivativesConventional6-9 h71-88 nih.gov
Pyrano[2,3-b]pyridinesMicrowave8 min91 researchgate.net
Pyrano[2,3-b]pyridinesConventional (Reflux)2.0 h58 researchgate.net
Substituted PyridineMicrowave10 min92 rsc.org
Substituted PyridineConventional600 min92 rsc.org

Environmentally Benign Catalysts

The development and use of environmentally benign catalysts is a key aspect of green chemistry, aiming to replace hazardous and corrosive traditional catalysts. nih.gov Solid acids, such as zeolites, clays, and heteropolyacids, are particularly attractive due to their ease of separation, reusability, and often lower toxicity. nih.govresearchgate.net

For the synthesis of pyridine derivatives and related heterocycles, various green catalysts have been investigated. Heteropolyacids, like phosphotungstic acid (HPW), have emerged as highly efficient, non-toxic, and inexpensive Brønsted acid catalysts. beilstein-journals.org HPW has been successfully used to catalyze the Groebke–Blackburn–Bienaymé three-component reaction to produce imidazo[1,2-a]pyridines in high yields (up to 99%) with a low catalyst loading (2 mol %) under microwave heating. beilstein-journals.org This method is superior to many traditional catalysts which can be expensive, hazardous, or explosive. beilstein-journals.org

Zeolite molecular sieves are another class of green catalysts that have been employed in the synthesis of N-heterocyclic compounds due to their shape selectivity, thermal stability, and reusability. researchgate.net Magnetically recoverable catalysts, such as γ-Fe₂O₃@HAp-TUD, have also been used for the one-pot, three-component synthesis of chromeno[2,3-b]pyridines under solvent-free conditions. nih.gov These catalysts can be easily recovered using a magnet and reused, minimizing waste.

The following table provides examples of environmentally benign catalysts used in the synthesis of pyridine-related compounds:

CatalystReactionAdvantagesReference
Phosphotungstic Acid (HPW)Groebke–Blackburn–Bienaymé 3-component reaction for imidazo[1,2-a]pyridinesEconomical, non-toxic, high yields, low catalyst loading, thermally stable beilstein-journals.org
SrFe₁₂O₁₉ (Magnetic Catalyst)Multicomponent synthesis of 2-amino-3-cyanopyridinesSolvent-free conditions, magnetically recoverable rsc.org
Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPsThree-component synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrilesSolvent-free conditions, magnetically recoverable rsc.org
γ-Fe₂O₃@HAp-TUDOne-pot, three-component synthesis of chromeno[2,3-b]pyridinesGreen catalyst, solvent-free conditions nih.gov
Zeolite Molecular SievesSynthesis of N-heterocyclic compoundsShape selective, thermally stable, reusable, eco-friendly researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Acetyl-3-methylpyridine.

The ¹H NMR spectrum of this compound provides characteristic signals for its distinct proton environments. The protons of the two methyl groups, one on the pyridine (B92270) ring and one in the acetyl group, are expected to resonate as singlets in the upfield region, typically between δ 2.1–2.7 ppm. The aromatic protons on the pyridine ring exhibit signals in the downfield region, generally between δ 7.1–8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the other substituents.

¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Pyridine-H (position 5)~7.56-7.60m- ambeed.com
Pyridine-H (position 2)~8.56d3.6 ambeed.com
Pyridine-H (position 6)~7.84d7.7 ambeed.com
Ring-CH₃~2.3-2.7s-
Acetyl-CH₃~2.1-2.5s-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the methyl carbons. The carbonyl carbon is typically observed at a significant downfield shift. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)Reference
C=O~198.8 rsc.org
Pyridine C2~154.4 rsc.org
Pyridine C3~134.0 rsc.org
Pyridine C4~130.1 rsc.org
Pyridine C5~125.2 rsc.org
Pyridine C6~149.7 rsc.org
Ring-CH₃-
Acetyl-CH₃~25.8 rsc.org

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyridine ring. researchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.org The HMBC experiment is crucial for identifying longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.ptmdpi.com For instance, HMBC correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as between the ring methyl protons and the adjacent ring carbons, thereby confirming the substitution pattern. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, which typically appears in the range of 1680–1720 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are observed in the 1550–1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups are also present. mdpi.com

Key IR Absorption Bands for this compound
Vibrational ModeFrequency (cm⁻¹)Reference
C-H stretch (aromatic)~3040 mdpi.com
C-H stretch (aliphatic)~2922 mdpi.com
C=O stretch (acetyl)1680–1720
C=C/C=N stretch (pyridine ring)1550–1600

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of substituted pyridines shows characteristic bands for the ring breathing modes and other skeletal vibrations. dergipark.org.tr For 4-acetylpyridine (B144475), a related compound, Raman bands are observed for C-H stretching, as well as various ring deformation and stretching modes. dergipark.org.tr Similar characteristic bands would be expected for this compound, which can aid in its structural confirmation. ambeed.comdergipark.org.tr

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques provide critical data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₉NO) is 135.06841 Da. hmdb.ca In positive-ion mode HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺.

The expected HRMS data for the protonated molecule is calculated as follows:

Formula: C₈H₁₀NO⁺

Calculated m/z: 136.0757

An experimental HRMS measurement would confirm this exact mass, typically with an error of less than 5 parts per million (ppm), which distinguishes it from other ions with the same nominal mass. For instance, HRMS has been effectively used to confirm the elemental composition of related pyridine derivatives by identifying the precise m/z of the protonated molecular ion. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar compounds like this compound, allowing for the analysis of the intact molecular ion with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI provides detailed structural information through collision-induced dissociation (CID) of a selected precursor ion.

The analysis of this compound by ESI-MS typically begins with the selection of the protonated molecular ion ([M+H]⁺) at m/z 136.1. Subsequent fragmentation at different collision energies yields characteristic product ions that help to confirm the molecule's structure. While experimental spectra are not widely published, predicted fragmentation data provides insight into its behavior. hmdb.ca The compound has been successfully identified in complex mixtures like coffee extracts using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) mass spectrometry, underscoring the utility of ESI-based methods. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ = 136.1)

Data sourced from predicted spectra. hmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and conjugated systems. The structure of this compound contains two primary chromophores: the pyridine ring and the acetyl group (C=O).

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-system of the pyridine ring and the carbonyl group. For the related compound 3-methylpyridine (B133936), a UV absorption maximum (λmax) is observed at 262.5 nm. echemi.com The conjugation of the acetyl group to the pyridine ring in this compound is expected to cause a bathochromic (red) shift, moving this absorption to a longer wavelength.

n→π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition typically appears at a longer wavelength than the π→π* transitions.

Integrated Spectroscopic Analysis Procedures for Structure Identification

The definitive identification of a chemical structure, such as that of this compound, is rarely accomplished with a single technique. Instead, an integrated approach combining multiple spectroscopic methods is employed for unambiguous structural elucidation.

The process typically follows these steps:

Mass Spectrometry (HRMS and ESI-MS/MS): HRMS is used first to determine the exact mass and, consequently, the precise elemental formula (C₈H₉NO). ESI-MS/MS then fragments the molecule to reveal the connectivity of its core components, such as the loss of an acetyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of key functional groups. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1680–1700 cm⁻¹, while bands corresponding to C=N and C=C stretching would confirm the pyridine ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular structure. They would be used to identify the number and types of protons and carbons, their chemical environments, and their connectivity, ultimately confirming the substitution pattern of the acetyl and methyl groups on the pyridine ring.

UV-Vis Spectroscopy: Finally, UV-Vis spectroscopy corroborates the presence of the conjugated aromatic ketone system, as indicated by the other techniques.

By combining the data from these distinct but complementary methods, a complete and verified chemical structure is established. This integrated procedure is standard practice in chemical synthesis and natural product characterization. mdpi.com

Table 2: List of Chemical Compounds

Theoretical and Computational Investigations of 4 Acetyl 3 Methylpyridine

Density Functional Theory (DFT) Applications in Molecular Structure and Spectra

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-Acetyl-3-methylpyridine. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical analyses.

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the optimization of the molecular geometry to find its most stable three-dimensional arrangement. researchgate.netgoogle.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring, the acetyl group, and the methyl substituent.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. researchgate.net These calculations predict the frequencies of the various vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. gaussian.com

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the basis set and other computational parameters. researchgate.netchemrxiv.org A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but at a higher computational cost. researchgate.netchemrxiv.orgresearchgate.net

The choice of the DFT functional is another critical parameter. researchgate.net Functionals like B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are widely used for their reliability in predicting molecular properties. scielo.brbohrium.com Other functionals, such as M06-2X, are also employed, particularly for systems where dispersion interactions are important. acs.org The selection of the appropriate functional and basis set is a crucial step in ensuring the reliability of the computational results. researchgate.net

Table 1: Common Basis Sets and DFT Functionals Used in Molecular Modeling

CategoryExamplesDescription
DFT Functionals B3LYP, M06-2X, PBE0, ωB97X-DApproximate the exchange-correlation energy in DFT calculations. The choice affects the accuracy of predicted properties.
Pople Basis Sets 6-31G(d), 6-311+G(d,p), 6-311++G(d,p)A family of basis sets where the numbers indicate the number of Gaussian functions used to describe the core and valence orbitals. Symbols in parentheses denote the addition of polarization and diffuse functions.
Dunning Basis Sets cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets are designed to systematically converge towards the complete basis set limit. "aug" indicates the addition of diffuse functions.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are extensively used to predict various spectroscopic data, which can then be compared with experimental measurements for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgruc.dk By predicting the ¹H and ¹³C NMR spectra of this compound, researchers can aid in the assignment of experimental peaks and confirm the molecular structure. acs.orgnih.gov The accuracy of these predictions can be further improved by applying scaling factors or by performing calculations that explicitly account for solvent effects. acs.org

IR Spectroscopy: As mentioned earlier, vibrational frequency calculations directly yield the theoretical infrared (IR) spectrum. acs.org The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to identify and assign the characteristic vibrational modes of this compound, such as the C=O stretch of the acetyl group and the various ring vibrations of the pyridine moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.combiointerfaceresearch.com This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for its UV-Vis absorption profile. mdpi.com

Table 2: Predicted Spectroscopic Data for a Representative Pyridine Derivative (Illustrative)

Spectroscopic TechniquePredicted ParameterTypical Predicted Value Range
¹H NMR Chemical Shift (δ)Aromatic protons: 7.0–8.5 ppm; Methyl protons: 2.3–2.7 ppm; Acetyl protons: 2.1–2.5 ppm
¹³C NMR Chemical Shift (δ)Carbonyl carbon: ~200 ppm; Aromatic carbons: 120–150 ppm
IR Spectroscopy Vibrational Frequency (cm⁻¹)C=O stretch: 1680–1720 cm⁻¹; Pyridine ring vibrations: 1550–1600 cm⁻¹
UV-Vis Spectroscopy λmaxπ→π* transitions in the UV region

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide a detailed picture of the electronic structure of this compound, which is crucial for understanding its reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. bohrium.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. epstem.net For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. ias.ac.in

Table 3: Frontier Molecular Orbital Properties

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.Relates to the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.detandfonline.com This analysis provides a quantitative description of the bonding and electronic structure in terms of Lewis-like structures. uni-muenchen.de For this compound, NBO analysis can be used to:

Determine the charge distribution on each atom, providing insights into the molecule's polarity. researchgate.net

Quantify the strength and nature of intramolecular interactions, such as hydrogen bonds. researchgate.net

By examining the donor-acceptor interactions within the NBO framework, a deeper understanding of the electronic delocalization and the factors governing the structure and reactivity of this compound can be achieved. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

ELF analysis is based on the Pauli exclusion principle and provides a measure of the probability of finding an electron pair at a specific location. jussieu.fr Regions of high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores. tandfonline.com In contrast, LOL is derived from the kinetic energy density and offers a complementary perspective on electron localization. cdnsciencepub.com It effectively maps the regions where localized orbitals overlap, providing clear delineations of bonding and non-bonding electron domains. researchgate.net

For pyridine derivatives, these studies help in understanding the electronic effects of substituents on the aromatic ring. researchgate.net The distribution of electron density, as revealed by ELF and LOL, can elucidate the reactivity of different sites within the molecule. tandfonline.com For instance, the analysis can highlight regions susceptible to electrophilic or nucleophilic attack. tandfonline.comresearchgate.net Computational studies on related pyridine compounds have utilized these methods to explore intermolecular interactions and the stability of different molecular conformations. researchgate.net

Molecular Modeling and Simulation Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a molecule like this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the acetyl group to the pyridine ring. This rotation gives rise to different rotamers, each with a distinct energy level due to varying steric and electronic interactions. lumenlearning.com

The stability of these conformers is influenced by factors such as steric hindrance between the acetyl group and the adjacent methyl group on the pyridine ring. researchgate.net Computational methods, like Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of the dihedral angle of the rotating group. researchgate.net These calculations help identify the most stable (lowest energy) and least stable (highest energy) conformations. lumenlearning.com For substituted pyridines, the interplay of steric repulsion and electronic effects, such as conjugation between the acetyl group and the pyridine ring, determines the preferred conformation. researchgate.net Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and its interaction with biological targets. lumenlearning.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is instrumental in medicinal chemistry for screening potential drug candidates by evaluating their binding affinity and interaction modes within the active site of a biological target. nih.govmdpi.com

For this compound and its derivatives, molecular docking simulations can provide insights into their potential as inhibitors of specific enzymes or as ligands for receptors. nih.gov The process involves generating various conformations of the ligand and fitting them into the receptor's binding pocket. plos.org A scoring function is then used to estimate the binding energy, with lower (more negative) values indicating a more favorable interaction. mdpi.complos.org

Studies on similar pyridine-containing compounds have successfully used molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com These simulations can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, docking studies on pyridine derivatives have been used to explore their potential as antimicrobial agents by targeting enzymes like GlcN-6-P synthase. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. metall-mater-eng.comfrontiersin.org Organic molecules with extensive π-conjugated systems, often featuring electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. libretexts.org It is a vector quantity that points from the center of negative charge to the center of positive charge. libretexts.org The magnitude of the dipole moment is a key factor influencing a molecule's interaction with external electric fields and its NLO properties. researchgate.net

Table 1: Calculated Dipole Moment for a Related Pyridine Derivative This table presents a sample calculation for a related molecule, as specific data for this compound was not available in the search results. The values are for illustrative purposes.

Computational Method Basis Set Dipole Moment (Debye)

Note: The presented data is for (2S)-2,6-diaminohexanoic acid, a different molecule, and serves as an example of typical computational output.

Polarizability (α) and hyperpolarizability (β and γ) are fundamental properties that describe a molecule's response to an external electric field. psu.edu Polarizability quantifies the linear response, representing the ease with which the electron cloud can be distorted. researchgate.net Hyperpolarizability describes the non-linear response, which is responsible for NLO phenomena. researchgate.netpsu.edu

Computational chemistry provides powerful tools to calculate these properties. nih.gov Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to compute the static and frequency-dependent polarizabilities and hyperpolarizabilities. researchgate.netresearchgate.net The results of these calculations can predict the potential of a molecule to function as an NLO material. researchgate.net For organic molecules, large values of hyperpolarizability are often associated with charge-transfer characteristics between electron-donor and electron-acceptor groups through a π-conjugated bridge. nih.gov Theoretical studies on similar organic compounds have shown that strategic placement of substituents can significantly enhance their NLO properties. researchgate.net

Table 2: Sample Calculated Polarizability and Hyperpolarizability Values for Organic Molecules This table presents sample calculations for related molecules, as specific data for this compound was not available in the search results. The values are for illustrative purposes.

Molecule Computational Method/Basis Set Average Polarizability (⟨α⟩) (esu) First Hyperpolarizability (β) (esu) Second Hyperpolarizability (⟨γ⟩) (esu)
DTS(FBTTh₂)₂-based Derivative (MSTD7) M06/6-31G(d,p) 3.485 × 10⁻²² nih.gov 13.44 × 10⁻²⁷ nih.gov 3.66 × 10⁻³¹ nih.gov

Note: The presented data is for different molecules and serves as an example of typical computational and experimental output for NLO properties.

Solvent Effects on Electronic and Spectroscopic Properties

The local environment, particularly the type of solvent, can significantly influence the electronic and spectroscopic characteristics of a molecule. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net These changes are observed as shifts in the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum and provide valuable insights into the solute-solvent interactions and the nature of the electronic transitions involved. researchgate.nettutorchase.com For a molecule like this compound, which possesses both a carbonyl group (C=O) and a pyridine ring, the electronic spectrum is typically characterized by n → π* and π → π* transitions. researchgate.net

The interaction between the solvent and the solute molecule alters the energy levels of the electronic ground and excited states. tutorchase.com The extent of this alteration depends on the polarity and the hydrogen-bonding capabilities of the solvent. tutorchase.comijiset.com

π → π* Transitions : These transitions generally involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For these transitions, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the more polar excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to a longer wavelength, also known as a red shift). tutorchase.com

n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital. In this case, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding than the excited state. This increased stabilization of the ground state raises the energy gap for the transition, resulting in a hypsochromic shift (a shift to a shorter wavelength, also known as a blue shift). tutorchase.com

While specific experimental studies detailing the solvatochromic behavior of this compound are not readily found in the literature, the principles can be illustrated by examining data for the closely related compound, 4-acetylpyridine (B144475). The electronic transitions of 4-acetylpyridine are influenced by the solvent environment, and similar behavior would be anticipated for its 3-methyl derivative. Studies on other complex pyridine derivatives also show distinct solvent-dependent shifts in their UV-Vis spectra. scienceopen.combiointerfaceresearch.com

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool to model and predict these solvent effects. rsc.orgmdpi.com By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), theoretical calculations can predict the UV-Vis absorption spectra in various solvents. nih.gov These calculations help in assigning the electronic transitions and understanding how the differential solvation of the ground and excited states leads to the observed spectral shifts. acs.orgweebly.com For instance, computational studies on similar aromatic ketones and pyridine derivatives have successfully correlated theoretical predictions with experimental observations of solvatochromism. researchgate.netmdpi.com

The following table presents hypothetical UV-Vis absorption data for this compound in a range of solvents, illustrating the expected trends based on the principles of solvatochromism. The data is illustrative to demonstrate the concepts of bathochromic and hypsochromic shifts.

Interactive Data Table: Illustrative Solvent Effects on λmax of this compound

SolventDielectric Constant (ε)Transition TypeExpected λmax (nm)Type of Shift
Hexane1.88π → π275Reference
n → π320Reference
Chloroform4.81π → π280Bathochromic
n → π315Hypsochromic
Ethanol (B145695)24.55π → π284Bathochromic
n → π305Hypsochromic
Acetonitrile37.5π → π282Bathochromic
n → π310Hypsochromic
Water80.1π → π288Bathochromic
n → π298Hypsochromic

Note: The data in this table is illustrative and based on general principles of solvatochromism for similar compounds. Specific experimental data for this compound was not available in the cited literature.

Reaction Mechanisms and Chemical Transformations of 4 Acetyl 3 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for pyridine (B92270) and its derivatives. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of 4-Acetyl-3-methylpyridine, the acetyl group at the C4 position acts as an electron-withdrawing group, increasing the electrophilicity of the ring carbons.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. acs.org A nucleophile first attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. acs.orglibretexts.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. This stabilization is most effective when the nucleophilic attack occurs at the ortho (C2, C6) or para (C4) positions relative to the ring nitrogen. vaia.com

In this compound, the C4 position is occupied. Therefore, nucleophilic attack is directed to the C2 and C6 positions. The subsequent step in the SNAr pathway is the departure of a leaving group from the same carbon that was attacked, which restores the aromaticity of the ring. For a substitution to occur, a suitable leaving group (like a halide) must be present at the site of attack. If the substitution involves the displacement of a hydride ion, an oxidant is typically required. acs.org An example of this type of reaction is the amination of 4-acetyl-3-nitropyridine, where after protecting the acetyl group, amination occurs selectively at the C2 position (para to the nitro group). ntnu.no

SNAr Reaction on Pyridine Ring
Reaction Type Nucleophilic Aromatic Substitution (Addition-Elimination)
Key Intermediate Meisenheimer Complex (Anionic σ-complex) acs.orglibretexts.org
Preferred Positions of Attack C2, C4, C6 (due to stabilization of the intermediate by nitrogen) vaia.com
Role of Substituents Electron-withdrawing groups (like -COCH₃, -NO₂) activate the ring for attack.
Mechanism Steps 1. Nucleophilic addition to form the stabilized intermediate. 2. Elimination of a leaving group to restore aromaticity.

Chichibabin Reaction Mechanisms

The Chichibabin reaction is a characteristic amination method for pyridine and its derivatives, typically employing sodium amide (NaNH₂) in a non-protic solvent or liquid ammonia (B1221849). wikipedia.orgscientificupdate.com This reaction formally constitutes a nucleophilic substitution of a hydrogen atom (SNH). wikipedia.org

The accepted mechanism is an addition-elimination process that begins with the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position of the pyridine ring. wikipedia.org The electrophilicity of the C2 carbon is enhanced by the complexation of the pyridine nitrogen with the sodium ion from the sodium amide. scientificupdate.com This addition forms an anionic σ-adduct, similar to a Meisenheimer complex. wikipedia.org Aromatization of the ring is then achieved through the elimination of a hydride ion (H⁻). The ejected hydride ion subsequently deprotonates an available proton source, such as ammonia or the 2-aminopyridine (B139424) product, to generate hydrogen gas (H₂), which is observed as the reaction progresses. wikipedia.orgscientificupdate.com An acidic workup ensures the formation of the final 2-aminopyridine product. wikipedia.org

For this compound, the reaction is influenced by its substituents. The Chichibabin reaction is generally inhibited by the presence of electron-withdrawing groups. wikipedia.org The acetyl group at C4 is strongly electron-withdrawing, which would decrease the reactivity of the pyridine ring towards this specific amination, potentially requiring more forcing conditions or resulting in lower yields compared to unsubstituted pyridine.

Chichibabin Reaction Details
Reaction Direct amination of a pyridine ring. wikipedia.org
Reagent Sodium Amide (NaNH₂) or Potassium Amide (KNH₂) scientificupdate.com
Mechanism Nucleophilic addition of NH₂⁻ followed by hydride (H⁻) elimination. wikipedia.org
Key Intermediate Anionic σ-adduct (Meisenheimer-type) wikipedia.org
Byproduct Hydrogen gas (H₂) wikipedia.org
Influence of Substituents Electron-withdrawing groups generally inhibit the reaction. wikipedia.org

Cyclization Reactions

The acetyl group of this compound serves as a versatile functional handle for constructing fused heterocyclic systems. Through various reaction sequences, it can participate in the formation of new rings fused to the parent pyridine core.

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold often involves the condensation of a 1,3-bielectrophilic component with a hydrazine (B178648) derivative. mdpi.com Starting from this compound, a common strategy would involve first transforming it into a suitable precursor. For instance, the acetyl group can undergo a condensation reaction (like Knoevenagel or Claisen-Schmidt) to form an α,β-unsaturated ketone. This ketone can then react with a substituted hydrazine or an aminopyrazole in a cyclocondensation reaction to construct the fused pyrazole (B372694) ring. One established method involves the ZrCl₄-catalyzed cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones to yield 1H-pyrazolo[3,4-b]pyridines. mdpi.com

Chromeno[3,2-c]pyridines: These structures are typically formed through reactions that build a pyran ring fused to the pyridine. mdpi.comnih.gov A plausible pathway starting from this compound could involve a condensation reaction between its acetyl group and a derivative of salicylic (B10762653) aldehyde (2-hydroxybenzaldehyde). The resulting intermediate, a chalcone-like structure, could then undergo an intramolecular cyclization via the nucleophilic attack of the phenolic hydroxyl group onto the double bond (Michael addition), followed by dehydration to yield the chromene ring fused to the pyridine. Efficient syntheses of chromeno[3,2-c]pyridines have been reported via cascade reactions involving Michael addition and intramolecular O-cyclization. mdpi.com

Pyrido[3,4-c]pyridazines: The synthesis of this heterocyclic system can be achieved from pyridine precursors. mdpi.comresearchgate.net A highly relevant synthesis starts from 4-acetyl-3-aminopyridine, which is a close analogue of the title compound. mdpi.com The reaction proceeds through diazotization of the amino group, followed by an intramolecular cyclization where the electron-rich enol form of the acetyl group attacks the diazonium salt, ultimately forming the pyridazine (B1198779) ring and yielding a pyrido[3,4-c]pyridazin-4-one. mdpi.com To utilize this compound, it would first need to be converted to a 3-amino derivative, for example, via nitration of the C3 position followed by reduction. Alternatively, the acetyl group can react with hydrazine to form a hydrazone, which can then be cyclized with a suitable C1 synthon to build the pyridazine ring.

Fused System General Synthetic Strategy Key Precursors from this compound
Pyrazolo[3,4-b]pyridine Cyclocondensation of a 1,3-dicarbonyl or α,β-unsaturated ketone with a hydrazine derivative. mdpi.commdpi.comα,β-Unsaturated ketone (via condensation of the acetyl group).
Chromeno[3,2-c]pyridine Condensation with a salicylic aldehyde derivative followed by intramolecular cyclization. mdpi.comChalcone-like intermediate.
Pyrido[3,4-c]pyridazine (B3354903) Cyclization of a 3-amino-4-acetylpyridine derivative or cyclization of a 4-acetylpyridine (B144475) hydrazone. mdpi.com3-Amino-4-acetylpyridine or 4-acetylpyridine hydrazone.

The formation of a 1,3,4-oxadiazole (B1194373) ring typically involves the cyclization of N-acylhydrazones or related intermediates. mdpi.comjchemrev.com The acetyl group in this compound is central to this transformation.

A primary method for synthesizing 1,3,4-oxadiazoles is the reaction of acid hydrazides with a cyclizing agent. To apply this, the acetyl group of this compound would first be oxidized to a carboxylic acid (3-methylpyridine-4-carboxylic acid). This acid can then be converted to its corresponding acid hydrazide. Reaction of this hydrazide with various aldehydes or orthoesters, followed by oxidative cyclization, or by direct reaction with a dehydrating agent like phosphorus oxychloride, would yield a 2-substituted-5-(3-methylpyridin-4-yl)-1,3,4-oxadiazole.

A more direct approach involves the cyclization of hydrazide-hydrazones in acetic anhydride (B1165640), which serves as both a cyclizing and acetylating agent, leading to 3-acetyl-1,3,4-oxadiazoline derivatives. mdpi.com Another efficient method involves the direct reaction of a hydrazide with a methyl ketone, using a base like K₂CO₃ and an oxidant like iodine, which proceeds through C-C bond cleavage, cyclization, and deacylation to form the 1,3,4-oxadiazole. organic-chemistry.org In this scenario, this compound would serve as the methyl ketone component.

1,3,4-Oxadiazole Synthesis
Common Precursors Acid hydrazides, N-acylhydrazones. mdpi.comjchemrev.com
Role of this compound Can act as the methyl ketone component or be converted into a pyridine-4-carboxylic acid hydrazide.
Typical Reagents for Cyclization Acetic Anhydride, Phosphorus Oxychloride, Iodine/Base. mdpi.comorganic-chemistry.org
General Pathway 1. Formation of an acylhydrazone intermediate. 2. Dehydrative or oxidative cyclization to form the oxadiazole ring.

Condensation Reactions

Condensation reactions involving the acetyl group are a cornerstone of the chemical transformations of this compound, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comresearchgate.net The acetyl group of this compound serves as the ketone component in this reaction.

The mechanism is initiated by the deprotonation of the active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate) by a basic catalyst, such as piperidine (B6355638) or pyridine, to generate a nucleophilic carbanion. researchgate.netyoutube.com This carbanion then attacks the electrophilic carbonyl carbon of the acetyl group on the pyridine ring. The resulting tetrahedral intermediate is an alkoxide, which is subsequently protonated to form a β-hydroxy adduct (an aldol-type product). This adduct readily undergoes base-catalyzed dehydration, eliminating a molecule of water to yield a stable, conjugated α,β-unsaturated product. sigmaaldrich.comresearchgate.net This reaction is widely used to synthesize important chemical intermediates. researchgate.net

Knoevenagel Condensation
Reactants This compound (ketone) + Active Methylene Compound (e.g., CH₂(CN)₂, CH₂(CO₂Et)₂) sigmaaldrich.com
Catalyst Weak base (e.g., Piperidine, Pyridine) researchgate.netyoutube.com
Mechanism Steps 1. Formation of a carbanion from the active methylene compound. 2. Nucleophilic attack on the acetyl carbonyl group. 3. Dehydration of the aldol (B89426) intermediate. researchgate.net
Product α,β-Unsaturated compound (a substituted vinylpyridine).

Aldol and Michael Addition Reactions

The structure of this compound, featuring a ketone functional group, makes it a suitable participant in base-catalyzed carbon-carbon bond-forming reactions such as the Aldol and Michael additions. The protons on the methyl of the acetyl group are sufficiently acidic to be removed by a base, forming a nucleophilic enolate. magritek.com This enolate is the key intermediate for these transformations.

Aldol Condensation: In a typical Aldol reaction, the enolate of this compound can act as a nucleophile, attacking an electrophilic carbonyl compound. libretexts.org When reacted with an aldehyde that lacks α-hydrogens, such as an aromatic aldehyde, the reaction is known as a Claisen-Schmidt condensation. libretexts.org This process involves three main steps:

Enolate Formation: A base abstracts an α-proton from the acetyl group of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde, forming a β-hydroxy ketone (an aldol adduct). magritek.com

Dehydration: The aldol adduct readily undergoes elimination of a water molecule to yield a more stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone (B49325) analog. magritek.com

Michael Addition: The α,β-unsaturated ketone produced from the Aldol condensation is an excellent Michael acceptor. masterorganicchemistry.comnumberanalytics.com Its β-carbon is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. masterorganicchemistry.com This allows for a conjugate addition (or 1,4-addition) by a nucleophile. In syntheses aiming for symmetrical products, a second equivalent of the enolate of this compound can serve as the nucleophile. researchgate.net The mechanism proceeds via nucleophilic attack at the β-carbon, followed by protonation to yield a 1,5-dicarbonyl compound. masterorganicchemistry.comresearchgate.net This sequential Aldol condensation and Michael addition is a powerful method for synthesizing more complex molecular architectures, such as precursors to terpyridines. researchgate.net

Reaction Stage Reactants Key Intermediate/Product Description
Aldol Condensation This compound + Aromatic Aldehyde (e.g., Benzaldehyde) + Baseα,β-Unsaturated KetoneThe enolate of this compound attacks the aldehyde, followed by dehydration to form a chalcone-like product. magritek.comlibretexts.org
Michael Addition α,β-Unsaturated Ketone + Enolate of this compound + Base1,5-Dicarbonyl CompoundA second enolate molecule adds to the β-carbon of the unsaturated ketone formed in the first stage. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Processes

The different functional groups within this compound—the pyridine ring, the methyl group, and the acetyl group—can be selectively targeted by various oxidizing and reducing agents.

Oxidation Processes: The oxidation of this compound can occur at three primary sites:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This is commonly achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid or perbenzoic acid. orgsyn.org The resulting this compound-1-oxide exhibits altered electronic properties and reactivity, particularly in electrophilic substitution reactions.

Ring Methyl Group: The methyl group attached to the pyridine ring can be oxidized to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents or through catalytic aerobic oxidation. Systems employing a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) salts have been shown to effectively oxidize methylpyridines to their corresponding pyridinecarboxylic acids. acs.org

Acetyl Side Chain: While the acetyl group is generally stable to oxidation, related keto-sulfide compounds can be oxidized to keto-sulfones using agents like hydrogen peroxide, indicating the carbonyl group's resilience under these conditions. google.com The pyridine N-oxide can also form as a byproduct during such oxidations. google.com

Process Reagent(s) Site of Reaction Product
N-Oxidation Hydrogen Peroxide / Acetic AcidPyridine NitrogenThis compound-1-oxide orgsyn.org
Methyl Group Oxidation NHPI / Co(OAc)₂ / O₂Ring Methyl Group4-Acetyl-3-carboxy-pyridine
Side-Chain Oxidation Hydrogen Peroxide / AcidAcetyl Group EnvironmentCan lead to N-oxide formation as a byproduct google.com

Reduction Processes: Reduction reactions can selectively target the acetyl group or the pyridine ring.

Carbonyl Reduction: The carbonyl of the acetyl group is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, converting this compound into 1-(3-methylpyridin-4-yl)ethanol. rsc.org

Pyridine Ring Reduction: The aromatic pyridine ring is resistant to reduction but can be hydrogenated under specific conditions. A common strategy involves the quaternization of the pyridine nitrogen with an alkyl halide (e.g., benzyl (B1604629) chloride), which activates the ring for reduction. google.comgoogleapis.com The resulting pyridinium (B92312) salt can then be partially reduced by sodium borohydride to yield a 1,2,5,6-tetrahydropyridine derivative. google.comgoogleapis.com More powerful reducing systems, such as samarium diiodide (SmI₂) in the presence of water, can achieve full reduction to the corresponding piperidine derivative. clockss.org

Process Reagent(s) Site of Reaction Product
Carbonyl Reduction Sodium Borohydride (NaBH₄)Acetyl Group1-(3-methylpyridin-4-yl)ethanol rsc.org
Partial Ring Reduction 1. Benzyl Chloride2. Sodium BorohydridePyridine RingN-benzyl-4-acetyl-3-methyl-1,2,5,6-tetrahydropyridine google.comgoogleapis.com
Full Ring Reduction Samarium Diiodide (SmI₂) / H₂OPyridine Ring4-Acetyl-3-methylpiperidine clockss.org

Nitration and Amination Reaction Mechanisms

Introducing nitrogen-containing functional groups like nitro and amino groups onto the this compound ring requires strategic approaches due to the electronic nature of the substituted pyridine.

Nitration Mechanism: Direct electrophilic nitration of pyridine rings is generally inefficient because the ring is deactivated by the electron-withdrawing nitrogen heteroatom. reddit.com A more effective strategy involves the initial oxidation of the pyridine to its N-oxide. orgsyn.org

N-Oxide Formation: this compound is first converted to this compound-1-oxide using an oxidizing agent like hydrogen peroxide. orgsyn.org

Electrophilic Nitration: The N-oxide is more susceptible to electrophilic attack than the parent pyridine. Nitration with a mixture of concentrated sulfuric acid and fuming nitric acid introduces a nitro group onto the ring. orgsyn.org The resulting product is 4-acetyl-3-methyl-5-nitropyridine, after subsequent removal of the N-oxide group if desired.

Amination Reaction Mechanisms: The amination of pyridine rings can be achieved through nucleophilic substitution, especially on rings bearing a strong electron-withdrawing group like a nitro group. Research on the amination of 4-acetyl-3-nitropyridine has revealed important mechanistic details. ntnu.no

An attempt to directly aminate 4-acetyl-3-nitropyridine with hydroxylamine (B1172632) in the presence of a base led to a complex mixture of products. ntnu.no This is attributed to the electrophilic nature of the carbonyl carbon, which competes for the nucleophile. A successful and selective amination was achieved by first protecting the carbonyl group. ntnu.no

The established synthetic route proceeds as follows:

Protection of the Carbonyl Group: The acetyl group of 4-acetyl-3-nitropyridine is protected by reacting it with ethylene (B1197577) glycol to form a ketal, yielding 4-(2-methyl-1,3-dioxolan-2-yl)-3-nitropyridine. ntnu.no This step prevents the nucleophile from attacking the carbonyl group.

Vicarious Nucleophilic Substitution (VNS): The protected compound then undergoes amination. Using hydroxylamine with a base like potassium hydroxide (B78521) and a zinc chloride catalyst, an amino group is selectively introduced at the C2 position (para to the nitro group). ntnu.no This VNS reaction yields 2-amino-4-(2-methyl-1,3-dioxolan-2-yl)-5-nitropyridine in good yield as the sole isomer. ntnu.no

Reaction Step Reagents Intermediate/Product Yield
Amination 1. ProtectionEthylene Glycol4-(2-methyl-1,3-dioxolan-2-yl)-3-nitropyridine86% ntnu.no
2. AminationHydroxylamine, KOH, ZnCl₂2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)-5-nitropyridine63% ntnu.no

Biological and Pharmacological Activities of 4 Acetyl 3 Methylpyridine and Its Derivatives

Antimicrobial Activity

The antimicrobial potential of pyridine (B92270) derivatives is well-documented, with various synthetic analogs demonstrating efficacy against a spectrum of microbial pathogens. rsc.org

Derivatives of 4-acetylpyridine (B144475) have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against several bacterial species. japsonline.com The results indicated that some of these derivatives display moderate antibacterial activity against the tested species, which included Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). japsonline.com Specifically, six of the pyrazolo[3,4-b]pyridine derivatives and two of the thieno[2,3-b]pyridines showed moderate activity against B. subtilis. japsonline.com

In another study, a series of acylides bearing an aryl-tetrazolyl alkyl-substituted side chain were synthesized from clarithromycin. nih.gov These compounds were evaluated for their in vitro antimicrobial activities against Gram-positive pathogens (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative pathogens (Pseudomonas aeruginosa, Escherichia coli). nih.gov Several of these derivatives demonstrated good antibacterial activities. nih.gov

Furthermore, pyridazinone derivatives, synthesized from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one, were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egekb.eg

The following table summarizes the antibacterial activity of selected pyridine derivatives.

Compound TypeBacteriaActivity LevelReference
Pyrazolo[3,4-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate japsonline.com
Thieno[2,3-b]pyridinesBacillus subtilisModerate japsonline.com
Acylide DerivativesStaphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coliGood nih.gov
Pyridazinone DerivativesGram-positive and Gram-negative bacteriaNot specified ekb.egekb.eg

The antifungal properties of 4-acetyl-3-methylpyridine derivatives have also been a subject of research. Pyridazinone derivatives have been synthesized and tested for their antifungal activities. ekb.egekb.eg In one study, Schiff bases of inulin (B196767) bearing a pyridine ring were synthesized and evaluated for their antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Fusarium oxysporum f. sp. niveum, and Phomopsis asparagi. mdpi.com All the synthesized Schiff bases of inulin derivatives exhibited enhanced antifungal activity compared to the parent inulin molecule, with one derivative showing an inhibitory index of 77.0% against Botrytis cinerea at a concentration of 2.0 mg/mL. mdpi.com

Another study focused on Schiff's bases of 3-acetyl-4-hydroxy-2H-chromen-2-one and aminopyridines. jocpr.com These compounds were tested against fungal species such as Aspergillus niger, Penicillium chrysogenum, and Aspergillus flavus using the poison plate method. jocpr.com Additionally, novel water-soluble chitosan (B1678972) derivatives incorporating 3-aminopyridine (B143674) and 3-amino-4-methylpyridine (B17607) were synthesized and showed significantly enhanced antifungal activity against Phytophthora capsici, Rhizoctonia solani, Fusarium oxysporum, and Fusarium solani compared to unmodified chitosan. nih.gov One derivative, in particular, inhibited the growth of P. capsici by 91.94% at a concentration of 0.8 mg/mL. nih.gov

The table below outlines the antifungal efficacy of various pyridine derivatives.

Compound TypeFungal SpeciesActivity LevelReference
Pyridazinone DerivativesNot specifiedNot specified ekb.egekb.eg
Schiff bases of inulinBotrytis cinerea, Fusarium oxysporum f. sp. niveum, Phomopsis asparagiGood (up to 77.0% inhibition) mdpi.com
Schiff's bases of 3-acetyl-4-hydroxy-2H-chromen-2-oneAspergillus niger, Penicillium chrysogenum, Aspergillus flavusModerate to no growth jocpr.com
Quaternized chitosan derivativesPhytophthora capsici, Rhizoctonia solani, Fusarium oxysporum, Fusarium solaniSignificant (up to 91.94% inhibition) nih.gov

Anticancer and Cytotoxic Effects

The potential of pyridine derivatives as anticancer agents has been extensively explored, with many compounds showing promising cytotoxic activity against various cancer cell lines. rjptonline.org

Numerous studies have reported the in vitro cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and screened for their cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. researchgate.net Several of these compounds exhibited promising antiproliferative effects with IC50 values in the range of 1–5 µM. researchgate.net

Pyridazinone derivatives attached to Schiff-bases, chalcones, pyridine, and pyrrole (B145914) moieties have also been synthesized and evaluated for their anticancer activities. ekb.egekb.eg In a separate study, a series of 1,3-disubstituted iminobenzimidazoles were synthesized and evaluated for their in vitro cytotoxicity against KB, HL60, and HCT116 human cancer cells, with the most active compounds displaying an IC50 of about 1µM. openmedicinalchemistryjournal.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against the HepG2 liver cancer cell line. nih.gov Some of these compounds showed significant growth inhibition. nih.gov Xanthone derivatives have also been investigated, with some showing strong inhibition activity against KB and MCF-7 cancer cell lines with IC50 values in the low micromolar range. mdpi.com

The following table presents data on the in vitro cytotoxicity of selected pyridine derivatives.

Compound TypeCancer Cell Line(s)IC50 ValueReference
2-Methoxypyridine-3-carbonitrilesHepG2, DU145, MBA-MB-2311–5 µM researchgate.net
1,3-Disubstituted iminobenzimidazolesKB, HL60, HCT116~1 µM openmedicinalchemistryjournal.com
Pyrazolo[3,4-d]pyrimidinesHepG23.56 µg/mL (most potent compound) nih.gov
Xanthone DerivativesKB, MCF-70.8–2.4 µM mdpi.com

The anticancer potential of pyridine derivatives has also been investigated in vivo. A series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their antineoplastic activity in vivo against L1210 leukemia. nih.gov The most biologically active compounds were the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones. nih.gov

In another study, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and evaluated for their antineoplastic activity in mice bearing L1210 leukemia. researchgate.net The most active compounds, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone, both produced significant increases in the lifespan of the treated mice. researchgate.net

Betulinic acid, a naturally occurring compound, and its derivatives have shown the ability to inhibit tumor growth in mice carrying human melanomas, with the antitumor effect being mediated by the induction of apoptosis. jpccr.eu

Anti-inflammatory Investigations

Derivatives of this compound have been the focus of anti-inflammatory research, with several compounds demonstrating notable activity. Pyrimidine (B1678525) derivatives, in particular, have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.gov

A study on novel pyrazole (B372694) derivatives reported that some compounds exhibited excellent anti-inflammatory activity with low IC50 values. researchgate.net In another investigation, a one-pot synthesis of novel pyridine derivatives yielded compounds that were evaluated for their in vitro anti-inflammatory activity. acs.org Several of these compounds showed promising anti-inflammatory effects. acs.org

Thiazolo[4,5-b]pyridin-2-one derivatives have also been synthesized and studied for their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model. biointerfaceresearch.com The results indicated that the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.com

The table below summarizes the anti-inflammatory activity of selected pyridine derivatives.

Compound TypeModel/AssayActivity LevelReference
Pyrazole DerivativesNot specifiedExcellent (IC50 values 19.05–23.23 mol/L) researchgate.net
Novel Pyridine DerivativesIn vitro assayPromising acs.org
Thiazolo[4,5-b]pyridin-2-onesCarrageenan-induced rat paw edemaConsiderable (some comparable to Ibuprofen) biointerfaceresearch.com
Pyrazolo[3,4-d]pyrimidinesCOX-2 inhibitionNoteworthy (IC50 values ~0.04 µmol) nih.gov

Enzyme Inhibition Profiling

Metalloprotease Inhibition

The pyridine scaffold is a key structural motif in the design of metalloprotease inhibitors. These enzymes, particularly matrix metalloproteinases (MMPs), are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in pathological conditions such as cancer metastasis and arthritis. wikipedia.orgnih.gov Derivatives of pyridine have been investigated as potential inhibitors that can chelate the zinc ion in the enzyme's active site, thereby blocking its catalytic function. wikipedia.org

Research into pyridine derivatives has shown their potential to inhibit various human and bacterial zinc metalloproteases. uit.no For instance, certain pyridine compounds were tested against human MMP-9 and MMP-14, as well as bacterial enzymes like thermolysin and pseudolysin, demonstrating inhibition constants (Ki) in the low micromolar range. uit.no Docking studies suggest that the inhibitory mechanism can involve the coordination of the zinc ion by oxygen atoms from carbonyl or hydroxyl groups on the pyridine derivative. uit.no This is particularly relevant for this compound, which possesses a carbonyl group.

Furthermore, complex chemical structures incorporating pyridine rings, such as ruthenium(II) polypyridyl complexes, have demonstrated inhibitory activity against MMP-2 and MMP-9. nih.govmdpi.com In vitro studies on these types of compounds revealed half-maximal inhibitory concentrations (IC50) ranging from 2 to 12 µM, with a generally stronger inhibition observed for MMP-9 over MMP-2. nih.govmdpi.com The development of such compounds highlights the versatility of the pyridine core in creating targeted metalloprotease inhibitors. wipo.inttandfonline.com

Table 1: Inhibition of Matrix Metalloproteinases by Pyridine Derivatives

Compound ClassTarget Enzyme(s)Key FindingsReference
Pyridine DerivativesMMP-9, MMP-14, Thermolysin, Pseudolysin, AureolysinShowed inhibition with Ki values in the lower µM range. Docking suggested zinc chelation via carbonyl or hydroxyl groups. uit.no
Ru(II) Polypyridyl Complexes (containing bipyridine)MMP-2, MMP-9IC50 values ranged from 2 to 12 µM. Inhibition of MMP-9 was stronger than MMP-2. nih.govmdpi.com
Reverse Hydroxamate Peptides (with pyridyl substituent)MMPs, TACEActed as broad-spectrum MMP inhibitors. tandfonline.com

Antioxidant Activity Evaluation

The antioxidant potential of pyridine derivatives has been a subject of extensive research, given that oxidative stress is a contributing factor to numerous diseases. Various in vitro assays are employed to evaluate the ability of these compounds to scavenge free radicals and chelate pro-oxidant metal ions. researchgate.netnih.gov

Several studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to quantify antioxidant capacity. In this assay, some novel pyridine and triazolopyridine derivatives demonstrated higher scavenging activity than the standard antioxidant, ascorbic acid. researchgate.net Similarly, a series of 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines showed good to moderate radical scavenging activity. niscpr.res.in Another study on pyrazolo-enaminone derivatives, which include a pyridine ring, identified a compound with antioxidant activity comparable to Vitamin C, having an IC50 value of 5.5 μg/mL. arabjchem.org

Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) and Ferrous Ion Chelating (FIC) tests, have also been used. nih.govmdpi.com Pyridine-based chalcones, for example, showed superior antioxidant properties in the FIC test compared to the standard quercetin (B1663063). nih.gov The evaluation of 1,4-dihydropyridine (B1200194) derivatives using a β-carotene/linoleic acid assay revealed that compounds with electron-donating groups on the aromatic ring exhibited higher relative antioxidant activity than L-ascorbic acid. gavinpublishers.com These findings suggest that the pyridine scaffold can be chemically modified to enhance its antioxidant properties. mdpi.comgavinpublishers.commdpi.com

Table 2: Antioxidant Activity of Various Pyridine Derivatives

Compound ClassAssay MethodResultsReference
Pyridine and Triazolopyridine DerivativesDPPHSome derivatives showed higher scavenging activity (90-99.4%) than ascorbic acid (86.4%). researchgate.net
Pyridine-Based ChalconesFIC, TEACCompound 3e showed highest FIC activity (EC50 = 16.53 µg/mL) vs. quercetin (87.24 µg/mL). nih.gov
Pyrazolo-enaminone DerivativesDPPHCompound 3h showed IC50 of 5.5 µg/mL, comparable to Vitamin C (IC50 = 5 µg/mL). arabjchem.org
1,4-Dihydropyridine Derivativesβ-carotene/linoleic acidCompounds with electron-donating groups had higher relative antioxidant activity (up to 80%) compared to L-ascorbic acid (49%). gavinpublishers.com
3-(2-Alkylamino-4-aminothiazol-5-oyl)pyridinesDPPHCompounds 6a and 6b showed good radical scavenging activity. niscpr.res.in

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For pyridine derivatives, SAR studies have elucidated the effects of various substituents on their pharmacological properties. nih.govacs.org

The presence, number, and position of substituents on the pyridine ring are critical. For instance, in a series of 3- and 4-pyridine derivatives studied as Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, the introduction of a methyl group did not consistently lead to good in vitro potency. nih.govacs.org However, for 4-pyridine derivatives, a 3-alkoxy group was found to be essential for high potency. acs.org General SAR studies on pyridine derivatives with antiproliferative activity have shown that the presence of carbonyl (-C=O), methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity. scilit.comnih.gov Conversely, the introduction of bulky groups or halogen atoms often leads to lower activity. scilit.comnih.gov This is relevant to this compound, which contains both a methyl group and a carbonyl-containing acetyl group.

In another context, SAR analysis of pyridine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors revealed that the best activity was achieved with pyridine structures featuring keto and cyano substitutions at specific positions. tandfonline.com For a series of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives designed as acetylcholinesterase inhibitors, the substitution on the aryl ring was paramount, with a trifluoromethyl phenyl ring providing the most effective enzyme blockade. openmedicinalchemistryjournal.com These studies collectively demonstrate that targeted modifications to the pyridine scaffold are crucial for optimizing a desired biological effect.

In Vitro and In Vivo Pharmacological Profiling

The pharmacological potential of pyridine derivatives is assessed through a combination of in vitro and in vivo studies to determine their activity, selectivity, and pharmacokinetic properties.

In Vitro Profiling: In vitro assays are used for initial screening and to understand the mechanism of action at a cellular or molecular level. For example, a series of tetrasubstituted pyridines were evaluated for their 5-HT2C receptor binding potency (Ki), functional agonist activity (EC50 and Emax), metabolic stability in human liver microsomes (HLM), and cell permeability. nih.gov Similarly, novel triarylpyrazole derivatives containing a pyridine moiety were screened for their antiproliferative effects against a panel of 58 human cancer cell lines, with IC50 values determined for the most active compounds. nih.gov These compounds were also tested in in vitro kinase assays to identify their molecular targets, such as the V600E-B-RAF kinase. nih.gov In vitro antibacterial studies on oxazolo[4,5-b]pyridine (B1248351) derivatives have determined their minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria. tandfonline.com

Table 3: Examples of In Vitro Pharmacological Profiling of Pyridine Derivatives

Compound ClassAssay TypeParameters MeasuredKey FindingsReference
Tetrasubstituted PyridinesReceptor AgonismKi, EC50, EmaxIdentified potent 5-HT2C receptor agonists with good metabolic stability. nih.gov
Triarylpyrazole DerivativesAntiproliferativeIC50 (NCI-58 cell lines)Compound 1j showed IC50 values in the submicromolar range (0.26-0.38 µM). nih.gov
Oxazolo[4,5-b]pyridine DerivativesAntibacterialMICPotent activity against methicillin-resistant S. aureus (MIC = 1.56–3.12 µg/mL). tandfonline.com
2-Substituted-pyridinesAntihistaminicBlockade of histamine-induced contractionSignificant blocking activity observed on guinea pig ileum. nih.gov

Table 4: Examples of In Vivo Pharmacological Profiling of Pyridine Derivatives

Compound ClassAnimal ModelActivity TestedKey FindingsReference
2-Substituted-pyridinesMiceAnticonvulsantSeveral compounds were highly active against MES-induced seizures. nih.gov
3- and 4-Pyridine DerivativesMouse model of diabetesAntidiabeticCompound 3g resulted in robust plasma glucose reductions. nih.govresearchgate.net
Pyrrolo[3,4-c]pyridine DerivativesMicePharmacokineticsShowed low plasma exposure and high clearance. mdpi.com
Oxazolidinone–pyridine DerivativesMouse model of infectionAntibacterialDemonstrated longer in vivo half-lives than linezolid. tandfonline.com

Applications of 4 Acetyl 3 Methylpyridine in Advanced Scientific Disciplines

Medicinal Chemistry and Drug Discovery Platforms

In the realm of pharmaceutical sciences, the pyridine (B92270) nucleus is a cornerstone of drug design, and substituted derivatives like 4-Acetyl-3-methylpyridine serve as critical starting points for innovation. sgtlifesciences.com

Role as a Privileged Scaffold in Drug Design

The pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgmdpi.com This term, coined by Evans et al., describes molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable templates for developing novel therapeutic agents. mdpi.com The pyridine moiety's utility stems from its unique electronic properties, its capacity to act as a hydrogen bond acceptor, and its ability to improve the solubility and bioavailability of drug candidates. researchgate.net

The structural features of this compound—a basic nitrogen atom, a carbonyl group for potential hydrogen bonding, and a methyl group for steric and electronic modulation—make it an exemplary component of this privileged class. nih.gov These functional groups provide multiple points for chemical modification, allowing chemists to synthesize large libraries of compounds and explore their interactions with a diverse range of biological targets. mdpi.comnih.gov The pyridine scaffold is a core component in over 7000 existing drug molecules, underscoring its significance in pharmaceutical development. rsc.org Its incorporation into drug candidates has led to the creation of broad-spectrum therapeutic agents for various diseases. nih.gov

Development of Novel Drug Candidates

This compound and its close analog, 4-acetylpyridine (B144475), are versatile starting materials for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. sgtlifesciences.comresearchgate.net Researchers have utilized these precursors to construct more complex molecules targeting a range of diseases, from infections to cancer.

One common strategy involves using 4-acetylpyridine in Claisen-Schmidt condensation reactions to form chalcones. researchgate.net These chalcone (B49325) intermediates can then be cyclized with reagents like thiourea, guanidine, or urea (B33335) to produce various pyrimidine (B1678525) derivatives. researchgate.net Such derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.net For instance, certain chalcones derived from 4-acetylpyridine have demonstrated excellent antibacterial activity against S. aureus and potent antifungal activity against A. niger. researchgate.net

Furthermore, derivatives such as hydrazones of 4-acetylpyridine have shown potential as antitumor and antiviral agents, capable of inhibiting the replication of the hepatitis C virus (HCV). rsc.org Amides synthesized by condensing 4-acetylpyridine with imidazo[1,2-a]pyridines have exhibited excellent anti-inflammatory properties. rsc.org The adaptability of the acetylpyridine scaffold allows for its elaboration into diverse molecular architectures, leading to the identification of promising new drug candidates.

Table 1: Examples of Bioactive Compounds Derived from Acetylpyridine Scaffolds

Starting Material Derived Compound Class Potential Therapeutic Application Reported Activity
4-Acetylpyridine Chalcones Antibacterial, Antifungal Excellent activity against S. aureus and A. niger. researchgate.net
4-Acetylpyridine Hydrazones Antiviral, Antitumor Capable of inhibiting HCV replication. rsc.org
4-Acetylpyridine Pyrimidines Anticancer, Antimicrobial Broad biological activities. researchgate.net
4-Acetylpyridine Imidazo[1,2-a]pyridine amides Anti-inflammatory Excellent anti-inflammatory activity. rsc.org
5-Acetylamino-3-methyl-1-phenylpyrazole Bipyrazolo[3,4-b]pyridine Anticancer, Anti-inflammatory Scaffold for potential drug candidates. nih.gov

Use in Pharmaceutical Research and Development

This compound and related compounds are fundamental building blocks in the pipeline of pharmaceutical research and development. sgtlifesciences.com Their utility lies in their ability to undergo a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular structures. sgtlifesciences.com This versatility makes them indispensable starting materials for synthesizing new pharmaceutical compounds and drug candidates. sgtlifesciences.com

In industrial and research settings, the reliable supply of high-purity acetylpyridine derivatives is crucial for seamless production and reproducible results. sgtlifesciences.com These compounds serve as key intermediates in multi-step syntheses. For example, they can be subjected to N-oxidation, which activates the pyridine ring for further substitutions, such as nitration or arylation, at positions that are typically unreactive. oaji.net This strategy allows for the regioselective introduction of substituents, a critical step in fine-tuning the pharmacological properties of a potential drug molecule. oaji.net The adaptability of these compounds as reactants and starting materials for structural modifications has significant implications for medicinal chemistry and the discovery of new drugs. researchgate.net

Catalysis and Industrial Chemistry

Beyond its role in medicine, the pyridine scaffold is a key player in the field of catalysis, where its electronic and coordinating properties are harnessed to facilitate chemical reactions.

Role as Ligands in Organometallic Catalysis

The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This property allows pyridine derivatives to serve as ligands in the formation of organometallic complexes. nih.gov These complexes are widely used as catalysts in a variety of organic transformations. nih.gov

Pyridine-containing ligands can influence the reactivity and selectivity of a metal catalyst by modifying its electronic environment and steric properties. The substituents on the pyridine ring, such as the acetyl and methyl groups in this compound, play a crucial role in tuning the catalyst's performance. For example, palladium-catalyzed coupling reactions, which are fundamental for forming carbon-carbon bonds, often employ phosphine (B1218219) ligands. However, arylation of pyridine N-oxides can be achieved using a palladium acetate (B1210297) catalyst in combination with a tri-tert-butylphosphine (B79228) ligand, demonstrating the role of pyridine derivatives in advanced catalytic systems. oaji.net

Application in Asymmetric Catalysis

A particularly advanced application of pyridine derivatives is in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. umontreal.ca This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Chiral, non-racemic pyridine derivatives have been developed as highly effective nucleophilic catalysts for a range of asymmetric transformations. scispace.com While 4-(dimethylamino)pyridine (DMAP) is a well-known achiral catalyst, significant research has been dedicated to creating chiral versions that can induce enantioselectivity. scispace.com Strategies to achieve this include creating "planar-chiral" heterocycles by complexing the pyridine ring to a metal and introducing substituents to break the molecule's symmetry. scispace.com

These chiral pyridine catalysts have proven effective in processes such as the kinetic resolution of secondary alcohols and the enantioselective rearrangement of O-acylated enolates. scispace.com The development of enantioselective organocatalysis, which uses small organic molecules like modified pyridines instead of metals, has become a central field in asymmetric synthesis. princeton.edu These catalysts can offer unique reactivity and selectivity compared to traditional metal-based systems, making them powerful tools for constructing complex chiral molecules. princeton.edu

Industrial Synthesis of Fine Chemicals

While specific industrial-scale synthesis routes for this compound are not extensively detailed in publicly available literature, the synthesis of acetylpyridines, in general, is of significant industrial importance. These compounds serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. sgtlifesciences.comresearchgate.net Industrial processes for analogous compounds, such as 3-acetylpyridine (B27631), often involve the condensation of ethyl nicotinate (B505614) with acetic acid over a catalyst at high temperatures. google.com Another established industrial route for pyridine derivatives is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849) in the presence of oxide catalysts like alumina (B75360) or silica. researchgate.net It is plausible that similar methodologies could be adapted for the large-scale production of this compound.

This compound serves as a valuable building block in organic synthesis due to the reactivity of its functional groups. The acetyl group can participate in a variety of chemical transformations, allowing for the introduction of further functionalities and the construction of more complex molecules. sgtlifesciences.com This positions this compound as a key precursor for the synthesis of a diverse range of fine chemicals with potential applications in various industries.

Synthesis Approach Precursors Catalyst/Conditions Relevance to this compound
Acetylpyridine SynthesisPyridinecarboxylic esters and acetic acidTitanium dioxide and alkali/alkaline earth metal oxides at high temperatures. google.comThis method, used for other acetylpyridine isomers, could potentially be adapted for the industrial production of this compound.
Chichibabin Pyridine SynthesisAldehydes/ketones and ammoniaOxide catalysts (e.g., alumina, silica). researchgate.netA fundamental and scalable method for synthesizing substituted pyridines, which could be applied to produce this compound.

Materials Science and Engineering

The unique molecular structure of this compound lends itself to applications in the field of materials science, particularly in the development of functional materials, supramolecular chemistry, and non-linear optical materials.

Functional polymers are a cornerstone of modern materials science, with applications ranging from optics and electronics to catalysis and medicine. nih.gov The incorporation of specific functional groups into polymer structures is a key strategy for tailoring their properties. While direct studies on polymers incorporating this compound are limited, research on related pyridine-grafted copolymers provides strong evidence for its potential in this area. For instance, copolymers of acrylic acid and styrene (B11656) have been successfully grafted with substituted pyridine moieties, resulting in materials with enhanced thermal stability, solubility, and fluorescence properties. mdpi.com The pyridine nitrogen in such polymers can also serve as a site for further chemical modification or for binding to other species. rsc.org Given these precedents, this compound could be utilized as a monomer or a grafting agent to create functional polymers with tailored optical, thermal, and chemical properties.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The formation of co-crystals is a prominent area within this field, allowing for the modification of the physicochemical properties of materials. A notable example is the formation of a novel supramolecular co-crystal between 3-aminobenzoic acid and 4-acetylpyridine. researchgate.net In this co-crystal, the molecules are held together by hydrogen bonding and π-π stacking interactions, forming a stable, well-defined architecture. researchgate.net

This ability to form ordered supramolecular assemblies suggests that this compound could be a valuable component in the design of more complex supramolecular structures and has implications for polymer science. For example, such co-crystals could be incorporated into polymer matrices to create composite materials with enhanced properties. Furthermore, the principles of supramolecular assembly demonstrated by 4-acetylpyridine can be extended to the design of self-assembling polymers and functional polymer networks.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. mdpi.com Organic molecules with donor-acceptor structures and extended π-conjugation often exhibit significant NLO properties. Recent research has highlighted the potential of 4-acetylpyridine derivatives in this domain. For instance, a co-crystal of 4-acetylpyridine with fumaric acid has been investigated as a third-order NLO material. researchgate.net

Computational studies on related pyridine derivatives have also been conducted to understand the relationship between molecular structure and NLO properties. nih.gov These studies suggest that the electronic characteristics of the pyridine ring, combined with the acetyl group, can contribute to a significant third-order NLO response. rsc.org The development of materials based on this compound could, therefore, lead to new and efficient NLO devices.

NLO Material Key Findings Potential Application
4-Acetylpyridine Fumaric Acid Co-crystalExhibits third-order non-linear optical properties. researchgate.netPhotonic and optoelectronic devices.
Pyridine Derivatives (Computational Studies)The electronic structure of the pyridine ring system can be tuned to enhance NLO response. nih.govDesign of novel NLO materials with tailored properties.

Coordination Chemistry and Metal Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This has led to its use in the design and synthesis of a wide array of metal-acetylpyridine complexes with diverse structures and properties.

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. However, its true versatility lies in its potential to be incorporated into multidentate ligand systems. The acetyl group can be chemically modified, for example, through condensation reactions with amines or hydrazines, to create Schiff base ligands. These multidentate ligands can then chelate to metal ions, forming stable complexes.

The synthesis of metal-acetylpyridine complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can exhibit a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the reaction, and the nature of other coordinating ligands. The synthesis of transition metal complexes with substituted pyridine ligands has been extensively studied, revealing a rich coordination chemistry.

Detailed research findings on the synthesis of metal complexes with ligands derived from acetylpyridines have shown that the electronic and steric properties of the substituents on the pyridine ring can significantly influence the structure and stability of the resulting complexes. This allows for the fine-tuning of the properties of the metal complexes for specific applications.

Metal Complex Type Ligand Design Principle Synthesis Method Resulting Geometry (Examples)
Monodentate Acetylpyridine ComplexesDirect coordination of the pyridine nitrogen to the metal center.Reaction of a metal salt with this compound.Varies with metal ion and other ligands.
Multidentate Schiff Base ComplexesCondensation of the acetyl group with an amine to create a chelating ligand.Template synthesis or pre-synthesis of the ligand followed by complexation.Octahedral, square planar, etc.

Lack of Publicly Available Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound. Consequently, the generation of a detailed and scientifically accurate article on its coordination modes and properties, as requested, is not possible at this time.

The user's request specified a thorough and informative article section, including detailed research findings and data tables, focused exclusively on the coordination complexes of this compound. However, database searches did not yield any studies that have synthesized, isolated, or characterized metal complexes involving this specific ligand. While research is available for structurally related compounds—such as 4-acetylpyridine, 3-acetylpyridine, and various other substituted pyridines—extrapolating this information would not meet the stringent requirements for scientific accuracy and exclusive focus on the target compound. One literature review explicitly noted that very few articles of any kind have been published on this compound, underscoring the scarcity of data.

Without primary research articles describing the synthesis, crystal structure, and spectroscopic or magnetic properties of this compound complexes, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific authority and accuracy. Therefore, the section on the "Investigation of Coordination Modes and Properties" for this specific compound cannot be written.

Q & A

Q. What are the key synthetic routes for preparing 4-Acetyl-3-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-methylpyridine using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (optimized between 0–25°C), and stoichiometric ratios significantly impact regioselectivity and yield. For instance, excess acetyl chloride may reduce byproducts like diacetylated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyl and methyl substituents. The acetyl group typically appears as a singlet at ~2.5 ppm in ¹H NMR, while aromatic protons resonate between 7.0–8.5 ppm. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1680 cm⁻¹) and C-H bending modes of the pyridine ring. Mass spectrometry (EI-MS) provides molecular ion peaks (m/z ≈ 135 for M⁺) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies in yields often arise from variations in catalyst activity, moisture sensitivity, or competing side reactions. To address this:
  • Conduct controlled experiments with standardized reagents (e.g., anhydrous AlCl₃).
  • Use in-situ monitoring (e.g., TLC or HPLC) to track reaction progress and intermediate formation.
  • Compare solvent systems (polar vs. nonpolar) to optimize solubility and reduce byproducts.
    Peer-reviewed replication studies and meta-analyses of published protocols can identify systematic biases, such as incomplete purification or unaccounted hygroscopic effects .

Q. What strategies optimize regioselectivity in functionalizing this compound for novel derivatives?

  • Methodological Answer : Regioselective functionalization requires careful control of electronic and steric effects:
  • Electrophilic substitution : Use directing groups (e.g., acetyl) to favor para/meta positions. Nitration with HNO₃/H₂SO₄ at low temperatures minimizes over-nitration.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) targets the pyridine ring’s electron-deficient positions.
  • Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How should researchers address conflicting data in the biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) may stem from assay variability or compound stability. Mitigation strategies include:
  • Standardizing cell lines and incubation conditions (e.g., pH, temperature).
  • Validating purity via HPLC (>95%) to exclude impurities influencing results.
  • Performing dose-response curves across multiple replicates to assess reproducibility.
    Meta-analyses integrating structural-activity relationships (SAR) can reconcile discrepancies by identifying critical functional groups .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data (NMR, IR) with computational simulations (e.g., Gaussian) to confirm structural assignments .
  • Contradiction Analysis : Employ iterative hypothesis testing and peer review to isolate variables affecting reproducibility .
  • Safety Protocols : Follow guidelines for handling pyridine derivatives, including fume hood use and PPE (gloves, goggles), as outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.